molecular formula C7H9N3OS B7758395 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea

1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea

货号: B7758395
分子量: 183.23 g/mol
InChI 键: HYXWOVSEEKCMOC-UITAMQMPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(E)-Furan-2-ylmethylideneamino]-3-methylthiourea is a specialized thiourea derivative containing a furan heterocyclic system and an imine functional group, making it a valuable chemical intermediate for pharmaceutical research and development. This compound features a methylideneamino bridge connecting the furan-2-ylmethyl moiety to the 3-methylthiourea group in E-configuration, creating a rigid molecular structure that may enhance binding specificity in biological systems. Researchers investigating nitric oxide synthase inhibition and reactive oxygen species modulation may find this compound particularly valuable due to the demonstrated biological activity of structurally similar furan-containing thiourea derivatives. The compound's molecular framework shows potential for development as a core structure in medicinal chemistry programs targeting neurodegenerative conditions , ischemic damage , and inflammatory processes . Additionally, the furan-thiourea architecture present in this compound shares structural similarities with transdermal pharmaceutical agents and may serve as a key intermediate in the synthesis of more complex bioactive molecules. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound using appropriate safety protocols in laboratory settings.

属性

IUPAC Name

1-[(Z)-furan-2-ylmethylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-8-7(12)10-9-5-6-3-2-4-11-6/h2-5H,1H3,(H2,8,10,12)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXWOVSEEKCMOC-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea typically involves the condensation reaction between furan-2-carbaldehyde and 3-methylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions: 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the furan ring.

科学研究应用

1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Compound Name Substituent Groups Key Functional Features
1-[(E)-Furan-2-ylmethylideneamino]-3-methylthiourea Furan-2-ylmethylideneamino, methylthiourea Electron-rich furan, imine configuration
1-(4-Hexylbenzoyl)-3-methylthiourea 4-Hexylbenzoyl, methylthiourea Lipophilic hexyl chain, benzoyl group
1-(2,4-Dichlorobenzoyl)-3-methylthiourea 2,4-Dichlorobenzoyl, methylthiourea Electron-withdrawing Cl groups
1-(2,4-Dimethylphenyl)-3-methylthiourea 2,4-Dimethylphenyl, methylthiourea Hydrophobic methyl groups
1-(4-Carbamoylphenyl)-3-methylthiourea 4-Carbamoylphenyl, methylthiourea Polar carbamoyl group

Key Observations :

  • Furan vs.
Anticancer Activity (IC₅₀ Values in μM)
Compound T47D (Breast) MCF-7 (Breast) WiDr (Colon) HeLa (Cervical)
1-(4-Hexylbenzoyl)-3-methylthiourea 179 390 433 412
Hydroxyurea (Control) 2724 2829 1803 5632
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) N/A N/A N/A N/A

Notes:

Reactivity Insights :

  • Furan derivatives may require milder conditions due to the stability of the furan ring, whereas dichlorobenzoyl analogs tolerate harsher reflux conditions .

Physicochemical Properties

Compound Solubility Predicted pKa Stability Notes
1-[(E)-Furan-2-ylmethylideneamino]-3-methylthiourea Moderate in ethanol ~13.7 (thiourea N-H) Sensitive to oxidation due to furan
1-(2,4-Dimethylphenyl)-3-methylthiourea Low in water 13.70 High thermal stability
Dichlorobenzoyl-iron complex Slightly soluble in water N/A Stable in ethanol, hygroscopic

Key Differences :

  • The furan analog’s solubility profile may limit bioavailability compared to more lipophilic benzoyl derivatives .
  • Metal complexes exhibit improved stability and unique pharmacokinetic properties .

生物活性

1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, characterization, and biological activity of this compound, drawing on recent research findings.

Synthesis and Characterization

The compound was synthesized through a reaction involving furan derivatives and thiourea. Characterization techniques such as UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) were employed to confirm the structure of the synthesized compound. Notably, the azomethine functional group (C=N) was identified at specific chemical shifts in the NMR spectra, indicating successful synthesis .

Antimicrobial Activity

Research has demonstrated that 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea exhibits significant antibacterial properties against various pathogens. The following table summarizes its antibacterial activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa15 µg/mL
Xanthomonas axonopodis30 µg/mL
Streptococcus bovis20 µg/mL

The compound showed the highest efficacy against Pseudomonas aeruginosa and Staphylococcus aureus , indicating its potential as a therapeutic agent for infections caused by these bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity. The following table presents its antifungal activity against various fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Fusarium oxysporum40 µg/mL
Colletotrichum gloeosporioides35 µg/mL
Cercospora zeae-maydis45 µg/mL

The results indicate that Colletotrichum gloeosporioides is particularly susceptible to treatment with this compound .

The biological activity of 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea is thought to be linked to its ability to interfere with microbial cell wall synthesis and function. The presence of the furan ring and thiourea moiety may enhance its interaction with microbial enzymes or structural proteins, leading to growth inhibition.

Computational Studies

Quantum chemical calculations have been performed to understand the electronic properties of the compound better. Density Functional Theory (DFT) calculations revealed significant insights into the frontier molecular orbitals (HOMO and LUMO), which correlate with its biological activity. The calculated energies suggest that the compound's reactivity is favorable for interactions with biological targets .

Case Studies

In a recent study, the efficacy of 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea was evaluated in vivo using animal models infected with Staphylococcus aureus . The results indicated a significant reduction in bacterial load in treated animals compared to controls, supporting its potential as an effective therapeutic agent .

常见问题

Q. Intermediate

  • Solvent choice : Ethanol or DMF enhances solubility of intermediates while suppressing hydrolysis .
  • pH control : Neutral to slightly basic conditions (pH 7–8) prevent premature decomposition of thiocarbonyl intermediates .
  • Stoichiometry : A 2:1 molar ratio of ligand to metal ions (e.g., Fe³⁺) ensures complexation without excess reagent waste .

How do molecular docking studies predict the interaction of this compound with biological targets like ribonucleotide reductase?

Q. Advanced

  • Binding affinity : The iron(III) complex exhibits a ΔG of -7.76 kcal/mol, indicating stronger binding than precursors (e.g., hydroxyurea at -5.2 kcal/mol) .
  • Key interactions : Four hydrogen bonds with residues Arg 293, Ser 217, Thr 608, and Cys 428 stabilize the ligand-receptor complex .
  • Hydrophobic interactions : Twelve non-polar contacts enhance binding stability, as modeled in AutoDock Vina .

How can contradictions in reported biological activity data (e.g., anticancer vs. mutagenic effects) be resolved?

Q. Advanced

  • Dose-response analysis : In vitro studies show IC₅₀ values <10 µM for anticancer activity, while mutagenicity (Ames test) occurs at higher concentrations (>50 µM). Dose optimization is critical .
  • In vivo validation : Comparative pharmacokinetic studies in animal models can clarify therapeutic windows .
  • Structural derivatives : Modifying the furan or thiourea moieties reduces off-target effects while retaining efficacy .

What pharmacokinetic properties (e.g., bioavailability, permeability) are predicted for this compound?

Q. Advanced

  • HIA (Human Intestinal Absorption) : 97.80% absorption rate suggests high oral bioavailability .
  • Caco2 permeability : Moderate permeability (53.64%) indicates potential for systemic delivery but may require formulation enhancers .
  • Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4) predict moderate clearance, necessitating prodrug strategies .

How can derivatives of this compound be designed to enhance biological activity or reduce toxicity?

Q. Advanced

  • Functional group substitution : Replacing the methyl group with electron-withdrawing groups (e.g., Cl, CF₃) improves binding to hydrophobic enzyme pockets .
  • Metal complexation : Iron(III) or copper(II) complexes enhance stability and redox activity, as shown in ribonucleotide reductase inhibition .
  • Hybrid molecules : Conjugation with indole or thiophene moieties increases DNA intercalation potential .

How do comparative docking studies with known inhibitors (e.g., EX527) inform SAR for this compound?

Q. Advanced

  • RMSD analysis : The compound’s RMSD (2.1 Å) is lower than EX527 (2.8 Å), indicating tighter binding to Sirtuin-1 .
  • Binding pose alignment : Overlapping with EX527’s catalytic site interactions validates competitive inhibition mechanisms .
  • ΔG correlation : Linear regression of ΔG vs. IC₅₀ (R² = 0.89) confirms predictive accuracy .

What strategies ensure compound stability during long-term storage or under experimental conditions?

Q. Intermediate

  • Storage conditions : Anhydrous environments (-20°C, argon atmosphere) prevent oxidation of the thiourea group .
  • Light sensitivity : Amber vials reduce photodegradation, as confirmed by UV-Vis spectral shifts .
  • Buffered solutions : pH 7.4 PBS maintains stability for >48 hours at 25°C .

How are hydrogen-bonding networks analyzed in the crystal structure of this compound?

Q. Advanced

  • X-ray crystallography : Resolves N-H···S and C=O···H-C interactions, with bond lengths of 2.8–3.2 Å .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% S···H, 28% N···H contributions) .
  • DFT calculations : B3LYP/6-31G(d) models predict stabilization energies of -25.6 kcal/mol for key H-bonds .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。